molecular formula C19H15N5 B5666075 11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5666075
M. Wt: 313.4 g/mol
InChI Key: GCADTYLJGLGURF-UHFFFAOYSA-N
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Description

The compound is part of the benzimidazole condensed ring system family, known for their significant biological activities and diverse chemical properties. Benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial and antineoplastic activities.

Synthesis Analysis

The synthesis of benzimidazole condensed ring systems, including pyrido[1,2-a]benzimidazole derivatives, typically involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. This process yields a variety of tricyclic compounds, which can further undergo Vilsmeier-Haack formylation, chlorination, and other modifications to introduce various substituents into the ring system, enhancing the compound's biological activity (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated using NMR spectroscopy, IR spectroscopy, X-ray diffraction analysis, and elemental analysis. These techniques confirm the presence of the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core and the various substituents introduced through synthetic modifications. Structural analysis plays a crucial role in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzimidazole condensed ring systems participate in a wide range of chemical reactions, including formylation, chlorination, azidation, amination, and methoxylation. These reactions enable the synthesis of derivatives with varied biological activities. For instance, chlorination of pyrido[1,2-a]benzimidazole-4-carbonitriles yields chloropyrido[1,2-a]benzimidazole derivatives, which can be further transformed into azido, amino, piperidino, and methoxy derivatives (Rida et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are critical for the compound's application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, stability, and photophysical properties, are determined by the core structure and substituents. These compounds exhibit fluorescence, making them potential candidates for use in fluorescent probes and markers. Moreover, their reactivity towards nucleophiles and electrophiles is essential for further functionalization and application in synthetic chemistry.

For more in-depth information and further reading on the synthesis, properties, and applications of benzimidazole condensed ring systems and related derivatives, the following references are recommended:

properties

IUPAC Name

16-(2-methylimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-12-21-9-10-23(12)19-14-6-4-5-13(14)15(11-20)18-22-16-7-2-3-8-17(16)24(18)19/h2-3,7-10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCADTYLJGLGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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